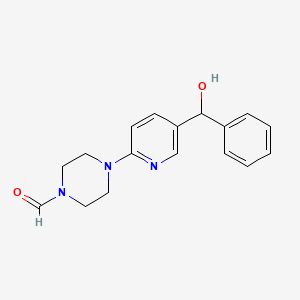

4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde

Description

4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted with a hydroxyphenylmethyl group at the 5-position and a piperazine ring at the 2-position. This compound’s structural complexity arises from the interplay of aromatic pyridine, hydroxyphenyl, and piperazine-carbaldehyde motifs, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor targeting.

Properties

Molecular Formula |

C17H19N3O2 |

|---|---|

Molecular Weight |

297.35 g/mol |

IUPAC Name |

4-[5-[hydroxy(phenyl)methyl]pyridin-2-yl]piperazine-1-carbaldehyde |

InChI |

InChI=1S/C17H19N3O2/c21-13-19-8-10-20(11-9-19)16-7-6-15(12-18-16)17(22)14-4-2-1-3-5-14/h1-7,12-13,17,22H,8-11H2 |

InChI Key |

KQOZLVHWIAAMGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C=O)C2=NC=C(C=C2)C(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The aldehyde group can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the aldehyde group can produce primary alcohols.

Scientific Research Applications

4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with biological macromolecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations: The target compound utilizes a pyridine core, offering a planar aromatic system with nitrogen-directed electronic effects. In contrast, Compound 40b (thiophene) and Compound 5 (pyrazole) incorporate sulfur- or nitrogen-rich heterocycles, which alter electron distribution and metabolic stability .

Functional Group Impact :

- The carbaldehyde on the target’s piperazine distinguishes it from analogs like Compound 40b (ketone) and Compound 5 (trifluoromethyl). The aldehyde’s electrophilicity may facilitate covalent binding to biological targets (e.g., cysteine residues) or serve as a synthetic handle for further modifications .

- Hydroxyphenylmethyl vs. Trifluoromethylphenyl : The hydroxyl group in the target compound enhances solubility and hydrogen-bonding capacity, while the trifluoromethyl group in Compound 5 increases lipophilicity and metabolic resistance .

Synthetic Strategies: The target compound’s synthesis likely involves coupling a hydroxyphenylmethyl-pyridine intermediate with piperazine-carbaldehyde, akin to the EDC/HOBt-mediated amide formation in Compound 40b .

Kinase Inhibition: Piperazine derivatives like Compounds 148–155 are CK1δ inhibitors, suggesting the target’s carbaldehyde could interact with kinase ATP-binding pockets .

Biological Activity

4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde, also known as compound 1182002-05-6, is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring and a hydroxymethylphenyl group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C₁₇H₁₉N₃O₂

- CAS Number : 1182002-05-6

- Structure : The compound consists of a piperazine ring attached to a pyridine and a hydroxymethylphenyl moiety.

Biological Activity Overview

The biological activity of 4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde has been explored in various studies, focusing on its effects on different biological targets. The following sections detail specific findings regarding its activity against various biological systems.

Antiparasitic Activity

Recent studies have indicated that certain piperazine derivatives exhibit inhibitory effects on enzymes involved in the sterol biosynthesis pathway in parasites such as Leishmania species. For instance, related compounds have shown strong inhibition against CYP51 and CYP5122A1 enzymes, which are critical for the survival of these parasites. While specific data on 4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde is limited, its structural similarities suggest potential antiparasitic activity through similar mechanisms .

Neuropharmacological Effects

Piperazine derivatives are often investigated for their neuropharmacological properties. Compounds with similar structures have been shown to interact with neurotransmitter systems, including serotonin and dopamine pathways. This interaction can lead to anxiolytic or antidepressant effects. However, specific studies focusing on the neuropharmacological impact of 4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde remain sparse and warrant further investigation.

Case Studies and Experimental Data

- Inhibition Studies :

- Selectivity Profiles :

Data Table: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.